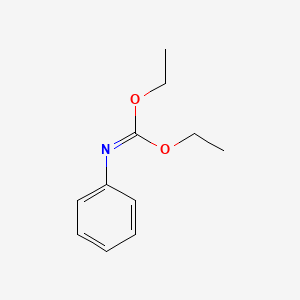
Diethyl phenylcarbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-diethoxy-N-phenyl-methanimine is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is characterized by the presence of an imine group (C=N) bonded to a phenyl group and two ethoxy groups. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
1,1-diethoxy-N-phenyl-methanimine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with diethyl carbonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-diethoxy-N-phenyl-methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-diethoxy-N-phenyl-methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-N-phenyl-methanimine involves its interaction with specific molecular targets. The imine group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,1-diethoxy-N-phenyl-methanimine can be compared with similar compounds such as:
1,1-dimethoxy-N-phenyl-methanimine: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-diethoxy-N-methyl-methanimine: Similar structure but with a methyl group instead of a phenyl group.
1,1-diethoxy-N-phenyl-ethanimine: Similar structure but with an ethanimine group instead of a methanimine group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
CAS No. |
6263-08-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1,1-diethoxy-N-phenylmethanimine |
InChI |
InChI=1S/C11H15NO2/c1-3-13-11(14-4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
OMDKPTXUTJNQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


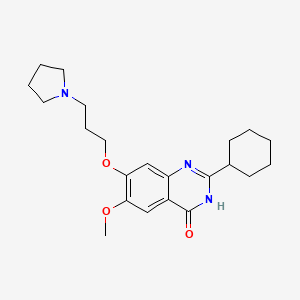
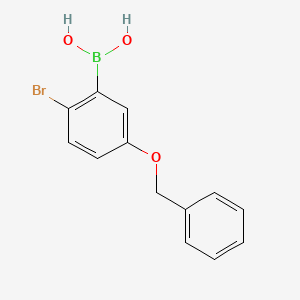
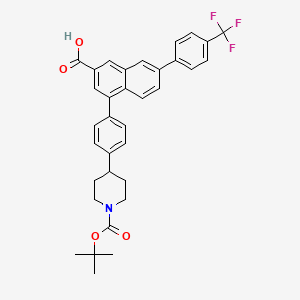
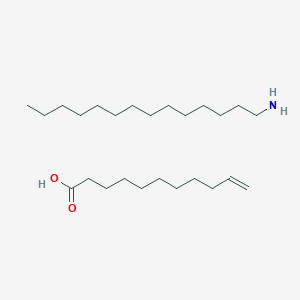
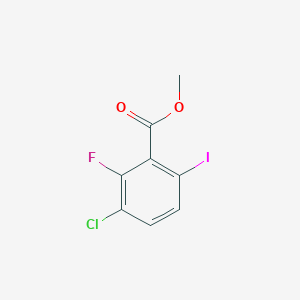
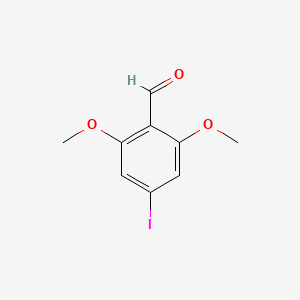
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)

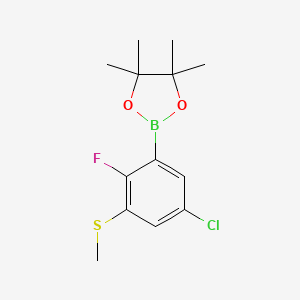
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)


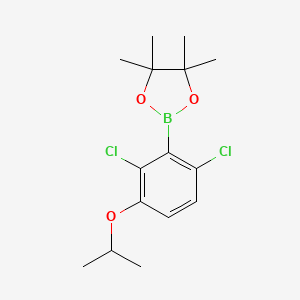
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
